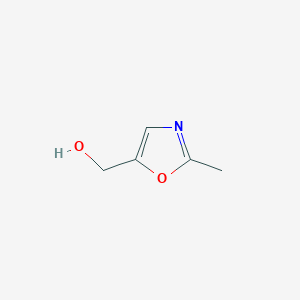

(2-Methyloxazol-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZPINFKUMSNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311199 | |

| Record name | 2-Methyl-5-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-48-4 | |

| Record name | 2-Methyl-5-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyloxazol-5-yl)methanol (CAS: 1065073-48-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2-Methyloxazol-5-yl)methanol, a key heterocyclic building block, holds significant potential in the landscape of modern medicinal chemistry. Its unique structural motif, featuring a 2,5-disubstituted oxazole ring with reactive methyl and hydroxymethyl functionalities, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery, empowering researchers to harness its full potential in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is a liquid at room temperature with the molecular formula C₅H₇NO₂ and a molecular weight of 113.12 g/mol .[1] Its structure is characterized by a five-membered oxazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.

| Property | Value | Reference(s) |

| CAS Number | 1065073-48-4 | [1] |

| Molecular Formula | C₅H₇NO₂ | [1] |

| Molecular Weight | 113.12 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of 2,5-disubstituted oxazoles is a well-established field in organic chemistry. While a specific, publicly available, detailed experimental protocol for the direct synthesis of this compound is not readily found in the literature, a plausible and efficient route can be designed based on the renowned Van Leusen oxazole synthesis.[2][3][4][5] This powerful reaction allows for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Proposed Synthetic Pathway:

A logical approach involves the reaction of a protected hydroxyacetaldehyde derivative with TosMIC, followed by deprotection.

Caption: A plausible synthetic route to this compound.

Detailed Hypothetical Protocol (Based on the Van Leusen Reaction):

This protocol is a scientifically informed projection based on established methodologies for the synthesis of similar oxazole derivatives.[2][6][7]

Step 1: Preparation of a Protected Hydroxyacetaldehyde

To prevent unwanted side reactions with the hydroxyl group, a suitable protecting group, such as a benzyl ether, would be employed. 2-(Benzyloxy)acetaldehyde can be prepared from 2-bromoethanol via benzylation followed by oxidation.

Step 2: Van Leusen Oxazole Synthesis

-

To a solution of 2-(benzyloxy)acetaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0 eq) in methanol, add potassium carbonate (2.0 eq).

-

Stir the reaction mixture at reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-((benzyloxy)methyl)-2-methyloxazole.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection

-

Dissolve the purified 5-((benzyloxy)methyl)-2-methyloxazole in a suitable solvent such as ethanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to afford this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. While a comprehensive public spectral database for this specific compound is not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl protons (CH₃ ) at approximately 2.4-2.6 ppm.

-

A singlet for the methylene protons (-CH₂ OH) at approximately 4.6-4.8 ppm.

-

A singlet for the oxazole ring proton (-CH =) at approximately 6.8-7.0 ppm.

-

A broad singlet for the hydroxyl proton (-OH ), the chemical shift of which will be concentration and solvent dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon (C H₃) around 13-15 ppm.

-

A signal for the methylene carbon (-C H₂OH) around 55-58 ppm.

-

Signals for the oxazole ring carbons, with the C5 carbon (attached to the hydroxymethyl group) expected around 150-155 ppm, the C2 carbon (attached to the methyl group) around 160-165 ppm, and the C4 carbon around 120-125 ppm.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the oxazole ring in the region of 1500-1650 cm⁻¹.

-

C-O stretching vibrations in the region of 1000-1250 cm⁻¹.

-

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the hydroxymethyl group and the oxazole ring itself.

Reactions of the Hydroxymethyl Group:

The primary alcohol functionality of the hydroxymethyl group can undergo a variety of standard chemical transformations, providing a key handle for molecular elaboration.[8]

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents (e.g., manganese dioxide, PCC, Swern oxidation for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid).

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.[9]

Caption: Common transformations of the hydroxymethyl functionality.

Reactivity of the Oxazole Ring:

The oxazole ring is an electron-rich heterocycle, but its reactivity is influenced by the substituents. The 2-methyl and 5-hydroxymethyl groups will influence the regioselectivity of electrophilic substitution reactions.

Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[10] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmacophore and Synthetic Intermediate:

The 2,5-disubstituted oxazole motif can act as a bioisostere for other functional groups, such as esters and amides, potentially improving the pharmacokinetic properties of a drug candidate. The hydroxymethyl group provides a convenient point of attachment for incorporating the oxazole moiety into larger molecules.

While a specific drug molecule in clinical use that is directly synthesized from this compound is not prominently documented, the utility of this and closely related building blocks is evident in the patent literature for the synthesis of various kinase inhibitors and other therapeutic agents. For instance, substituted oxazoles are core components of compounds designed as potent antitubulin agents for cancer therapy.[11]

Illustrative Synthetic Application in Medicinal Chemistry:

The following represents a generalized workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate.

Caption: A generalized scheme for incorporating the (2-methyloxazol-5-yl)methyl moiety.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not explicitly documented, synthesis based on established methodologies, coupled with the reactivity of its functional groups, makes it an attractive starting material for the creation of diverse molecular libraries. As the quest for novel therapeutics continues, the strategic application of such well-defined heterocyclic scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

(2-Methyloxazol-5-yl)methanol molecular weight and formula

An In-depth Technical Guide: (2-Methyloxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a substituted oxazole ring. With a molecular formula of C₅H₇NO₂ and a molecular weight of approximately 113.116 g/mol , this molecule serves as a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry.[1][2][3] The presence of a reactive primary alcohol and a stable, aromatic oxazole core allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in the field of drug discovery, grounded in established chemical principles.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identity

The compound is systematically identified by several key descriptors that ensure unambiguous referencing in chemical databases and literature.

| Identifier | Value | Source(s) |

| Molecular Formula | C₅H₇NO₂ | [1][2][3] |

| Molecular Weight | 113.116 g/mol | [1][3] |

| CAS Number | 1065073-48-4 | [1][2] |

| Canonical SMILES | CC1=NC=C(O1)CO | [3] |

| InChI Key | RLZPINFKUMSNAK-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The predicted physicochemical properties provide insight into the compound's behavior in various chemical and biological systems, guiding decisions on reaction conditions, solvent selection, and formulation.

| Property | Predicted Value | Source(s) |

| Appearance | Liquid | [1] |

| Density | 1.183 ± 0.06 g/cm³ | [3] |

| Boiling Point | 208.1 ± 15.0 °C | [3] |

| Flash Point | 79.6 ± 20.4 °C | [3] |

| pKa | 13.43 ± 0.10 | [3] |

| LogP | -1.01 | [3] |

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through the reduction of a suitable carboxylic acid ester precursor. This approach is a cornerstone of synthetic organic chemistry for producing primary alcohols.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to an ester, such as ethyl or methyl 2-methyloxazole-5-carboxylate, as a readily available starting material. The carbon-oxygen bond of the primary alcohol is disconnected to reveal the corresponding carbonyl group, which is a standard transformation.

References

spectroscopic data for (2-Methyloxazol-5-yl)methanol NMR

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of (2-Methyloxazol-5-yl)methanol

Introduction

This compound is a heterocyclic compound featuring an oxazole ring, a common scaffold in medicinal chemistry and materials science. The structural integrity and purity of such molecules are paramount for their application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] It provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a field-proven methodology for acquiring, interpreting, and validating the NMR spectroscopic data of this compound. We will explore the causality behind experimental choices, detail self-validating protocols, and present a complete analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Fundamental Principles for Analyzing this compound

A robust interpretation of NMR spectra begins with a fundamental understanding of the molecule's structure and the expected spectroscopic behavior of its constituent nuclei.

Molecular Structure and Key Nuclei:

The structure of this compound contains four distinct types of protons and five unique carbon environments, making it an excellent candidate for detailed NMR analysis.

-

¹H NMR: We anticipate signals for the oxazole ring proton (H4), the methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃).

-

¹³C NMR: We expect distinct resonances for the three oxazole ring carbons (C2, C4, C5), the methylene carbon (-CH₂OH), and the methyl carbon (-CH₃).

The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (like the oxygen and nitrogen in the oxazole ring) deshield nearby nuclei, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality data acquisition and provide a cross-validating dataset for unambiguous structural confirmation.

Sample Preparation

-

Solvent Selection: The choice of deuterated solvent is critical.

-

Initial Screening (CDCl₃): Chloroform-d is often used for its ability to dissolve a wide range of organic compounds. However, the acidic trace proton impurity can broaden or cause the exchange of the labile -OH proton, making it difficult to observe.

-

Definitive Analysis (DMSO-d₆): Dimethyl sulfoxide-d₆ is highly recommended. It is a hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl proton, allowing it to be observed as a distinct, sharp triplet (due to coupling with the adjacent CH₂ group).[3][4]

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[2]

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

NMR Data Acquisition

Acquisition should be performed on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

1D NMR Experiments:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to allow for full magnetization recovery.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

2D NMR Experiments:

For complex molecules or to provide definitive assignment, 2D NMR is indispensable.[5][6] These experiments reveal correlations between nuclei, confirming connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying adjacent proton environments, such as the -CH₂-OH system.[2][6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached (one-bond ¹JCH coupling). This is the primary method for assigning carbon signals based on their known proton assignments.[6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is vital for piecing together the molecular fragments and confirming the substitution pattern on the oxazole ring.

Experimental Workflow Diagram

Caption: A validated workflow for NMR analysis.

Spectral Interpretation and Data Analysis

The following is a predictive analysis based on established chemical shift principles for oxazole and related heterocyclic systems.[8][9] The data are presented for a spectrum acquired in DMSO-d₆.

¹H NMR Spectrum Analysis

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.8 - 8.0 | Singlet (s) | 1H | H4 | The sole proton on the electron-deficient oxazole ring is expected to be significantly downfield. |

| 2 | ~5.2 - 5.4 | Triplet (t) | 1H | -OH | In DMSO-d₆, the hydroxyl proton couples to the adjacent CH₂ group (n+1 rule, 2+1=3), appearing as a triplet. |

| 3 | ~4.5 - 4.7 | Doublet (d) | 2H | -CH₂OH | The methylene protons are coupled to the hydroxyl proton, appearing as a doublet. They are deshielded by the adjacent oxygen and the oxazole ring. |

| 4 | ~2.4 - 2.5 | Singlet (s) | 3H | -CH₃ | The methyl protons are attached to the C2 of the oxazole ring and appear as a characteristic singlet in the aliphatic region. |

¹³C NMR Spectrum Analysis

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~160 - 162 | C2 | The C2 carbon is bonded to nitrogen and the methyl group, typically appearing furthest downfield in the oxazole ring.[8] |

| 2 | ~150 - 152 | C5 | The C5 carbon is bonded to oxygen and the hydroxymethyl group. Its chemical shift is influenced by both.[8] |

| 3 | ~135 - 137 | C4 | The C4 carbon, bearing the lone ring proton, is typically found at this intermediate chemical shift for oxazoles.[8] |

| 4 | ~55 - 57 | -CH₂OH | The methylene carbon is an sp³ carbon but is deshielded by the directly attached oxygen atom. |

| 5 | ~13 - 15 | -CH₃ | The methyl carbon is a typical sp³ carbon and appears in the far upfield region of the spectrum. |

2D NMR Correlation Analysis

2D NMR spectra provide definitive proof of the assignments made from 1D data.

-

COSY: A cross-peak will be observed between the -CH₂OH proton signal (~4.6 ppm) and the -OH proton signal (~5.3 ppm), confirming their three-bond (³JHH) coupling and spatial proximity.

Caption: Key COSY correlation in the molecule.

-

HSQC: This experiment directly links the proton signals to their attached carbons.

Caption: Expected HSQC (¹JCH) correlations.

-

HMBC: This experiment is crucial for establishing the overall connectivity. Key expected long-range correlations include:

-

The -CH₃ protons (~2.4 ppm) will show a correlation to the C2 carbon (~161 ppm) and the C4 carbon (~136 ppm).

-

The H4 proton (~7.9 ppm) will show correlations to the C2 carbon (~161 ppm) and the C5 carbon (~151 ppm).

-

The -CH₂OH protons (~4.6 ppm) will show correlations to the C5 carbon (~151 ppm) and the C4 carbon (~136 ppm).

-

Caption: Key long-range HMBC correlations.

Conclusion

The structural elucidation of this compound is definitively achieved through a systematic and multi-faceted NMR spectroscopy approach. By combining high-resolution 1D ¹H and ¹³C experiments with 2D correlation techniques like COSY, HSQC, and HMBC, every proton and carbon resonance can be unambiguously assigned. This self-validating workflow not only confirms the molecular structure but also provides a high degree of confidence in sample purity and identity, a critical requirement for applications in medicinal chemistry and materials science. The choice of an appropriate deuterated solvent, such as DMSO-d₆, is paramount for observing labile protons and extracting maximum structural information. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform and interpret these essential experiments.

References

- 1. anuchem.weebly.com [anuchem.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. diva-portal.org [diva-portal.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. modgraph.co.uk [modgraph.co.uk]

(2-Methyloxazol-5-yl)methanol: A Preliminary Technical Overview and Research Outlook

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This document, therefore, serves as a preliminary technical data sheet, consolidating the confirmed foundational knowledge of this compound. Furthermore, it will leverage established principles of oxazole chemistry to infer potential reactivity and synthetic utility, thereby providing a scientifically grounded framework for researchers seeking to explore the properties and applications of this molecule. The intent is to offer a starting point for investigation, highlighting both what is known and where opportunities for novel research exist.

Core Chemical Identity

(2-Methyloxazol-5-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.

| Property | Value | Source(s) |

| CAS Number | 1065073-48-4 | [1][2] |

| Molecular Formula | C₅H₇NO₂ | [2] |

| Molecular Weight | 113.116 g/mol | |

| Physical Form | Liquid (at standard conditions) | |

| Purity | Typically offered at ≥97% |

Inferred Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not available in the reviewed literature, we can predict its general characteristics based on the behavior of analogous 2,5-disubstituted oxazoles.

Solubility: It is anticipated to be soluble in a range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate, owing to the presence of the polar hydroxymethyl group and the heterocyclic ring.

Spectroscopic Characteristics (Predicted):

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the methyl protons (a singlet), the methylene protons of the hydroxymethyl group (a singlet or a doublet if coupled to the hydroxyl proton), the hydroxyl proton itself (a broad singlet, exchangeable with D₂O), and the proton on the oxazole ring.

-

¹³C NMR: The carbon spectrum would reveal signals for the methyl carbon, the methylene carbon, and the carbons of the oxazole ring.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol, C-H stretching for the methyl and methylene groups, and characteristic C=N and C-O stretching frequencies for the oxazole ring.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight.

Anticipated Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the interplay of the stable aromatic oxazole core and the reactive primary alcohol functionality. This duality makes it a potentially valuable building block in organic synthesis.

Logical Flow of Synthetic Utility

Caption: Potential synthetic pathways originating from this compound.

Key Transformation Pathways:

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde, 2-methyloxazole-5-carbaldehyde , using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde would be a versatile intermediate for forming carbon-carbon bonds through reactions like the Wittig olefination or for synthesizing amines via reductive amination.

-

Protection of the Hydroxymethyl Group: To perform reactions on the oxazole ring itself without interference from the alcohol, the hydroxyl group can be protected using common protecting groups like silyl ethers (e.g., TBDMS) or carbonates (e.g., Boc).

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids, or etherification with alkyl halides under basic conditions, to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Potential Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While no specific biological activities are reported for this compound, its structural motifs suggest potential for exploration in several therapeutic areas. The 2-methyloxazole core is present in compounds investigated for a range of activities, and the hydroxymethyl "handle" allows for its incorporation into larger, more complex molecules.

Experimental Protocols: A Call for Investigation

A critical gap in the current knowledge base is the absence of validated, step-by-step experimental protocols for the synthesis and key reactions of this compound. The development of a robust and scalable synthesis would be a valuable contribution to the field. A plausible, yet unverified, synthetic approach could involve the construction of the oxazole ring from precursors already containing the protected hydroxymethyl functionality.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not available, and therefore, it should be treated as a potentially hazardous substance.

Conclusion and Future Directions

This compound remains a molecule with untapped potential. The foundational data presented here provides a basis for its identification and procurement. The true scientific value of this compound will be unlocked through future research focused on:

-

Development and publication of a reliable synthetic route.

-

Full spectroscopic characterization (NMR, IR, MS) and physicochemical analysis.

-

Exploration of its reactivity in key organic transformations.

-

Investigation of its utility as a building block in the synthesis of novel compounds for biological screening.

This preliminary guide is intended to catalyze such investigations, providing a structured starting point for researchers to build upon.

References

commercial suppliers of (2-Methyloxazol-5-yl)methanol

An In-depth Technical Guide to the Commercial Sourcing of (2-Methyloxazol-5-yl)methanol for Scientific Research

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound (CAS No. 1065073-48-4), a key heterocyclic building block. We will delve into its chemical properties, commercial availability, quality considerations, and practical applications, with a focus on ensuring scientific integrity and procedural reliability in your research endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable heterocyclic compound featuring a substituted oxazole ring. The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active molecules due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other functional groups. The primary alcohol functionality of this compound makes it a versatile synthon, allowing for straightforward chemical modifications and incorporation into larger, more complex molecular scaffolds. Its application is particularly relevant in the synthesis of novel therapeutic agents, where precise molecular architecture is paramount for achieving desired biological activity and drug-like properties.[1][2]

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1065073-48-4 | [3][4][5] |

| Molecular Formula | C₅H₇NO₂ | [3][5] |

| Molecular Weight | 113.11 g/mol | [3][5] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | RLZPINFKUMSNAK-UHFFFAOYSA-N | [3] |

Commercial Availability and Supplier Analysis

The accessibility of high-purity this compound is critical for reproducible research. Several reputable chemical suppliers offer this compound, though catalog availability and stock levels may vary. When selecting a supplier, researchers should prioritize vendors that provide comprehensive analytical data, such as a Certificate of Analysis (CoA), to validate the purity and identity of the material.

| Supplier | Brand/Distributor | Purity | Available Quantities | Notes |

| CymitQuimica | Fluorochem | 97% | 100mg, 250mg, 1g, 5g | Products are intended for laboratory use only.[3] |

| Parchem | N/A | N/A | Bulk and specialty quantities | A worldwide supplier of specialty chemicals.[4] |

| Sunway Pharm Ltd | N/A | N/A | Inquire | Provides analytical data like CoA and NMR upon request.[5] |

| BLD Pharm | N/A | N/A | Inquire | Offers documentation including NMR, HPLC, and LC-MS.[6][7] |

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Quality Control: Ensuring Experimental Validity

The integrity of any chemical synthesis or biological assay is contingent upon the purity of the starting materials. For a building block like this compound, impurities can lead to unwanted side reactions, low yields, and misleading biological data.

Self-Validating Protocols: Trustworthy suppliers validate their products through rigorous quality control. Researchers should always request and scrutinize the CoA, which typically includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and provides an estimate of purity by identifying characteristic proton and carbon signals.

-

High-Performance Liquid Chromatography (HPLC) or LC-MS: Quantifies the purity of the compound by separating it from any impurities. Mass Spectrometry (MS) confirms the molecular weight.

A conceptual workflow for the acquisition and validation of a chemical reagent is illustrated below.

Caption: Workflow for reagent procurement and validation.

Application in Synthesis: A Protocol for Chemoselective Etherification

The primary alcohol of this compound is a prime site for chemical modification. A common transformation is etherification, which can be used to link the oxazole moiety to other parts of a target molecule. The following protocol is a representative example of how this building block might be utilized, adapted from established methods for benzyl alcohol etherification.[8]

Objective: To synthesize 5-(methoxymethyl)-2-methyloxazole.

Methodology: This procedure leverages a chemoselective method that favors the etherification of benzylic-type alcohols.[8]

Step-by-Step Protocol:

-

Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol (serving as both solvent and reagent).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq) to the solution.

-

Catalysis: Add dimethyl sulfoxide (DMSO) (1.0 eq) dropwise to the stirred mixture. The addition of DMSO is crucial as it acts as the catalyst for the reaction.[8]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired 5-(methoxymethyl)-2-methyloxazole.

-

Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Caption: Experimental workflow for etherification.

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety and maintaining the integrity of the chemical.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Use in a well-ventilated area and avoid breathing vapors.[10] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[9][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store at room temperature away from incompatible materials such as strong oxidizing agents.[9][12]

-

First Aid:

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[9][13]

Conclusion

This compound is a readily available and highly versatile building block for chemical synthesis, particularly in the field of drug discovery. By sourcing this reagent from reputable suppliers who provide robust analytical validation and by adhering to established protocols for handling and application, researchers can confidently incorporate this valuable synthon into their discovery workflows, paving the way for the development of novel and complex molecular entities.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. This compound - CAS:1065073-48-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. 39161-15-4|(2-Methyloxolan-3-yl)methanol|BLD Pharm [bldpharm.com]

- 7. 888022-42-2|(5-Methyloxazol-2-yl)methanol|BLD Pharm [bldpharm.com]

- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. methanex.com [methanex.com]

- 12. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 13. chemicalbook.com [chemicalbook.com]

structural isomers of (2-Methyloxazol-5-yl)methanol

An In-Depth Technical Guide to the Structural Isomers of (2-Methyloxazol-5-yl)methanol: Synthesis, Characterization, and Medicinal Chemistry Implications

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif integral to medicinal chemistry, appearing in numerous clinically approved drugs and natural products.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for rational drug design.[3] This guide provides a comprehensive technical exploration of this compound and its key structural isomers. We delve into the strategic imperatives behind isomeric differentiation, outlining robust synthetic methodologies and definitive spectroscopic characterization techniques. By focusing on the causality behind experimental choices, this document serves as a vital resource for researchers and professionals in drug development, offering insights into how subtle changes in molecular architecture can profoundly influence biological activity.

Introduction: The Oxazole Core in Drug Discovery

The 1,3-oxazole ring is an aromatic heterocycle containing one oxygen and one nitrogen atom.[4] This arrangement imparts a unique set of physicochemical properties, including acting as a weak base and participating in hydrogen bonding and π-π stacking interactions.[5] These features allow oxazole-containing molecules to bind effectively to biological targets like enzymes and receptors, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7]

The substitution pattern on the oxazole ring is paramount, as it dictates the molecule's three-dimensional shape, electronic distribution, and metabolic stability. Structural isomers—compounds with the identical molecular formula but different atomic arrangements—can exhibit dramatically different pharmacological profiles.[8] Therefore, the selective synthesis and unambiguous characterization of specific isomers are critical tasks in drug discovery. This guide focuses on this compound (C₅H₇NO₂), a representative substituted oxazole, and its positional isomers, to illustrate these core principles.[9]

Defining the Isomeric Landscape

The parent compound, this compound, features a methyl group at the C2 position and a hydroxymethyl (methanol) group at the C5 position. Its structural isomers are formed by rearranging these two substituents and the single ring proton around the oxazole core. The primary positional isomers represent distinct chemical entities with unique properties.

Caption: Key positional isomers of this compound.

Table 1: Key Structural Isomers and Predicted Properties

| IUPAC Name | Molecular Structure (Simplified) | Predicted ¹H NMR Shift of Ring Proton (ppm) | Rationale for Chemical Shift |

| This compound | Me-(C=N)-(CH)=C(CH₂OH)-O- | ~7.0-7.2 | Proton at C4 is deshielded by adjacent nitrogen (C=N) and the oxygen-linked C5. |

| (2-Methyloxazol-4-yl)methanol | Me-(C=N)-C(CH₂OH)=CH-O- | ~7.8-8.0 | Proton at C5 is significantly deshielded by adjacent ring oxygen and the C4 substituent. |

| (5-Methyloxazol-2-yl)methanol | CH₂OH-(C=N)-CH=C(Me)-O- | ~7.5-7.7 | Proton at C4 is deshielded by adjacent nitrogen and the C5 methyl group. |

| (4-Methyloxazol-5-yl)methanol | H-(C=N)-C(Me)=C(CH₂OH)-O- | ~8.0-8.2 | Proton at C2 is highly deshielded, positioned between two electronegative heteroatoms (O and N). |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Strategic Synthesis of Oxazole Isomers

The synthesis of specifically substituted oxazoles requires regiocontrolled methods. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. The Robinson-Gabriel synthesis is a classic and robust method for preparing 2,5-disubstituted oxazoles and serves as an excellent illustrative protocol.[10]

Workflow for Isomer Synthesis and Characterization

A successful synthesis is not complete until the product's identity and purity are rigorously confirmed. This self-validating workflow ensures the integrity of the final compound.

Caption: General workflow for the synthesis and validation of an oxazole isomer.

Experimental Protocol: Synthesis of (4-Methyloxazol-5-yl)methanol

This protocol provides a detailed methodology adapted from established oxazole syntheses to target a specific isomer, demonstrating the practical application of synthetic strategy.[11]

Objective: To synthesize (4-Methyloxazol-5-yl)methanol via cyclization.

Materials:

-

3-Bromo-2-butanone

-

Glycolamide

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add glycolamide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add dry DMF (20 mL) to the flask and stir the suspension at room temperature for 15 minutes.

-

Reagent Addition: Add 3-bromo-2-butanone (1.1 eq) dropwise to the stirring suspension over 10 minutes. Causality Note: The base (K₂CO₃) deprotonates the amide, forming a nucleophile that attacks the α-bromoketone. DMF is used as a polar aprotic solvent to facilitate this Sₙ2 reaction.

-

Heating: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: Washing removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure (4-Methyloxazol-5-yl)methanol.

-

Validation: Confirm the structure and purity of the isolated product using NMR, MS, and IR spectroscopy as described in the following section.

Definitive Characterization of Oxazole Isomers

The unambiguous identification of each structural isomer is non-negotiable. Spectroscopic techniques provide a detailed fingerprint of the molecular structure, allowing for clear differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing positional isomers.

-

¹H NMR: The chemical shift of the lone proton on the oxazole ring is highly diagnostic (see Table 1). Its position relative to the ring's oxygen and nitrogen atoms creates a unique electronic environment. For this compound, this proton appears as a sharp singlet around 7.1 ppm. For an isomer like (4-Methyloxazol-5-yl)methanol, the C2 proton is situated between both heteroatoms, resulting in a significant downfield shift to >8.0 ppm.

-

¹³C NMR: The chemical shifts of the carbon atoms in the oxazole ring are also distinct for each isomer, providing confirmatory evidence of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, verifying that it matches the molecular formula (C₅H₇NO₂; MW ≈ 113.12 g/mol ). While all isomers share the same molecular ion peak, their fragmentation patterns under electron impact can differ, providing structural clues.[12] Common fragmentation pathways may include the loss of a hydroxyl radical (·OH), formaldehyde (CH₂O), or cleavage of the oxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For all isomers of this compound, the spectrum will exhibit:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

-

Absorptions in the 1500-1650 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations within the oxazole ring.[13]

Conclusion: Isomerism as a Tool in Drug Design

The synthesis and characterization of the highlight a fundamental principle in medicinal chemistry: molecular architecture is the primary determinant of biological function. The ability to selectively prepare and definitively identify a specific isomer is essential for establishing clear Structure-Activity Relationships (SAR). By systematically modifying the positions of the methyl and methanol groups on the oxazole core, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with a biological target, ultimately leading to the development of safer and more effective therapeutics.[5] This guide provides the foundational synthetic and analytical framework necessary to explore this vast chemical space with precision and confidence.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iajps.com [iajps.com]

- 8. transformationtutoring.com [transformationtutoring.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

basic synthesis routes for (2-Methyloxazol-5-yl)methanol

An In-depth Technical Guide to the Core Synthesis Routes for (2-Methyloxazol-5-yl)methanol

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted oxazole, it is a structural motif found in numerous biologically active compounds and functional materials.[1][2] The five-membered aromatic ring, containing both oxygen and nitrogen, imparts unique electronic properties and serves as a versatile scaffold for constructing more complex molecular architectures.[1] This guide provides an in-depth exploration of the fundamental and most practical synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. The discussion moves beyond simple procedural lists to elucidate the underlying chemical principles, justify experimental choices, and offer field-proven insights into each protocol.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to devising a synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible starting materials and strategic transformations. For this compound, two primary disconnection strategies emerge, focusing on either the formation of the C5-substituent or the construction of the oxazole ring itself.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two robust pathways:

-

Route 1: Reduction of a C5-Carbonyl Precursor: A reliable strategy involving the synthesis of a stable ester-substituted oxazole followed by its reduction to the target alcohol.

-

Route 2: Direct C-H Functionalization: An elegant approach that builds the desired functionality directly onto a pre-formed 2-methyloxazole ring.

Route 1: Synthesis via Reduction of Ethyl 2-Methyloxazole-5-carboxylate

This route is often preferred for its reliability, scalability, and the commercial availability of the necessary precursors. It is a two-stage process: first, the construction of the oxazole ring to form an ester intermediate, followed by the reduction of the ester to the primary alcohol.

Stage A: Synthesis of Ethyl 2-Methyloxazole-5-carboxylate

The formation of the 2,5-disubstituted oxazole ring can be efficiently achieved through a Hantzsch-type synthesis, a classic and dependable method for this class of heterocycles. This involves the condensation and cyclization of an α-haloketone with a primary amide.[3]

Caption: Workflow for the synthesis of the ester intermediate.

Causality Behind Experimental Choices:

-

Reactants: Ethyl 3-bromo-2-oxopropanoate serves as the three-carbon backbone (C4, C5, and the ester carbon), while acetamide provides the remaining ring atoms (N3, C2, and the C2-methyl group).

-

Mechanism: The reaction proceeds via initial nucleophilic attack of the amide nitrogen onto the carbon bearing the bromine, forming an α-acylamino ketone intermediate. This is followed by an acid-catalyzed cyclodehydration to yield the aromatic oxazole ring.[3] Strong dehydrating agents like concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid are frequently employed to drive the final cyclization step.[3]

Experimental Protocol: Synthesis of Ethyl 2-Methyloxazole-5-carboxylate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add acetamide (1.0 eq) and a suitable solvent such as dioxane or toluene.

-

Addition: Slowly add ethyl 3-bromo-2-oxopropanoate (1.0 eq) to the stirred suspension at room temperature.

-

Initial Reaction: Heat the mixture to 80-100 °C and maintain for 2-4 hours to facilitate the initial substitution reaction.

-

Cyclodehydration: Cool the reaction mixture to 0 °C. Carefully add a dehydrating agent, such as concentrated sulfuric acid (2-3 eq), dropwise, ensuring the internal temperature does not exceed 15 °C.

-

Final Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-110 °C for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.

-

Workup: Cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-methyloxazole-5-carboxylate.

Stage B: Reduction of the Ester to this compound

The conversion of the C5-ester to the C5-hydroxymethyl group is a standard reduction. Lithium aluminum hydride (LiAlH₄) is a highly effective and commonly used reagent for this transformation due to its powerful reducing nature.[4][5]

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent source of hydride (H⁻) ions, capable of reducing esters to primary alcohols.[4] The reaction requires two equivalents of hydride per mole of ester. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde, which is then immediately reduced in a second step to the alcohol.[4]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory, as LiAlH₄ reacts violently with protic solvents like water and alcohols.

-

Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature.

Experimental Protocol: Reduction of Ethyl 2-Methyloxazole-5-carboxylate

-

Setup: Assemble a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve ethyl 2-methyloxazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.

-

Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary to yield pure this compound.

Route 2: Synthesis via Direct C5-Functionalization of 2-Methyloxazole

This approach leverages the inherent reactivity of the oxazole ring, specifically the acidity of the C5 proton. It involves the deprotonation of 2-methyloxazole followed by trapping the resulting anion with an appropriate electrophile.

Caption: Workflow for the C-H functionalization route.

Causality Behind Experimental Choices:

-

Deprotonation: The C5 proton of 2-methyloxazole is the most acidic ring proton, making it susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi). This lithiation is typically performed at low temperatures (-78 °C) to generate the kinetically favored 5-lithio isomer.[1] Allowing the reaction to warm can lead to equilibration to the more stable 2-(lithiomethyl)oxazole isomer.[1]

-

Electrophile: Anhydrous formaldehyde (or its trimer, paraformaldehyde) is used as the one-carbon electrophile to introduce the hydroxymethyl group. It is crucial to use a dry source of formaldehyde to avoid quenching the highly basic organolithium intermediate.

Experimental Protocol: C5-Formylation of 2-Methyloxazole

-

Setup: In a flame-dried, nitrogen-purged flask, dissolve 2-methyloxazole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the solution for 30-60 minutes at this temperature.

-

Electrophilic Quench: Add finely powdered, anhydrous paraformaldehyde (1.5-2.0 eq) to the reaction mixture in one portion.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, available equipment, and safety considerations.

| Feature | Route 1: Reduction of Ester | Route 2: C-H Functionalization |

| Overall Yield | Generally moderate to good; can be optimized. | Variable; can be sensitive to conditions. |

| Scalability | More readily scalable and robust. | Challenging to scale due to cryogenic conditions and use of n-BuLi. |

| Starting Materials | Readily available commercial chemicals. | Requires 2-methyloxazole, which is also commercially available. |

| Reagent Safety | Requires careful handling of LiAlH₄. | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi. |

| Key Advantages | Reliable, well-established chemistry, easier to control. | More atom-economical, fewer steps from a common intermediate. |

| Key Disadvantages | Longer synthetic sequence. | Strict requirement for anhydrous/inert conditions; potential for side reactions. |

Conclusion

The synthesis of this compound can be effectively accomplished via several strategic pathways. The reduction of a C5-ester precursor (Route 1) stands out as a robust, reliable, and highly scalable method, making it suitable for producing significant quantities of the material. The direct C-H functionalization of 2-methyloxazole (Route 2) offers a more concise and atom-economical alternative, though it demands more stringent experimental conditions. The selection of the optimal route will ultimately be guided by the specific requirements of the research or development program, including scale, available resources, and safety protocols.

References

- 1. 2-Methyloxazole|CAS 23012-10-4|Building Block [benchchem.com]

- 2. Making sure you're not a bot! [drs.nio.res.in]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Pharmaceutical Synthesis Applications of (2-Methyloxazol-5-yl)methanol

Abstract

(2-Methyloxazol-5-yl)methanol is a pivotal heterocyclic building block in modern medicinal chemistry. The oxazole motif is a bioisostere for various functional groups and is present in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will delve into its chemical properties, safe handling procedures, and versatile applications in the construction of complex molecular architectures. Detailed, field-tested protocols for key synthetic transformations are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is of paramount importance in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[3] The oxazole core is found in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad range of therapeutic effects.[1][2] Its utility is further enhanced by its role as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, with its reactive hydroxymethyl group, serves as a versatile and readily functionalizable starting material for the elaboration of more complex oxazole-containing drug molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 1065073-48-4 | [4][5][6] |

| Molecular Formula | C₅H₇NO₂ | [4][6] |

| Molecular Weight | 113.11 g/mol | [4][6] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥97% | [4] |

Safety and Handling:

This compound should be handled in accordance with good industrial hygiene and safety practices. Based on available Safety Data Sheets (SDS) for this compound and its isomers, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Ingestion: Rinse mouth with water and seek medical advice.

-

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.

Synthetic Applications and Protocols

The synthetic utility of this compound stems from the reactivity of its primary alcohol functionality, which allows for a variety of transformations to build more complex molecules. The oxazole ring itself is generally stable to many reaction conditions but can be involved in certain transformations.

Oxidation to (2-Methyloxazol-5-yl)carbaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation, yielding a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

Causality of Experimental Choices: A mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of allylic and benzylic-type alcohols, a category that includes this compound due to the adjacent aromatic oxazole ring.[7] Dichloromethane (DCM) is a common solvent for such oxidations due to its inertness and ease of removal.

Protocol: Oxidation with Activated Manganese Dioxide

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram of alcohol) at room temperature, add activated manganese dioxide (5-10 eq).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude (2-Methyloxazol-5-yl)carbaldehyde, which can be purified by column chromatography on silica gel.

Caption: Workflow for the oxidation of this compound.

Etherification Reactions

Conversion of the hydroxymethyl group to an ether linkage is a common strategy in drug design to modulate lipophilicity and metabolic stability.

Causality of Experimental Choices: The Williamson ether synthesis is a robust method for forming ethers. A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. Sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for this purpose. A polar aprotic solvent like tetrahydrofuran (THF) is ideal as it solvates the cation without interfering with the nucleophile.

Protocol: Williamson Ether Synthesis

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

A chemoselective method for the etherification of benzylic alcohols in the presence of other hydroxyl groups has also been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[8][9]

Esterification Reactions

Esterification is another key functional group transformation, often employed to create prodrugs or to introduce a point of interaction with a biological target.

Causality of Experimental Choices: The Steglich esterification is a mild and efficient method for the formation of esters from alcohols and carboxylic acids. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction. This method is advantageous as it proceeds under neutral conditions, which is beneficial for sensitive substrates.

Protocol: Steglich Esterification

-

To a stirred solution of this compound (1.0 eq), a carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C, add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Alternatively, esterification can be achieved under acidic catalysis with an excess of the corresponding carboxylic acid or using an acid chloride or anhydride in the presence of a base like triethylamine or pyridine. The use of solid acid catalysts for esterification with methanol has also been explored.[10][11][12]

Application in Kinase Inhibitor Scaffolding

The oxazole moiety is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[2] The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. This compound is a valuable precursor for the synthesis of such inhibitors.

Caption: Logical workflow for the synthesis of kinase inhibitors.

For instance, the aldehyde derived from the oxidation of this compound can undergo a reductive amination with an amine-containing fragment that binds to another part of the kinase active site. The ether and ester derivatives can also be designed to interact with specific pockets within the enzyme. The versatility of this compound allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Characterization Data

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, analogous structures can provide an indication of expected spectral features. For instance, ¹H NMR and ¹³C NMR data for similar heterocyclic alcohols are available in the literature and chemical supplier databases.[13][14][15][16] Researchers are advised to acquire their own analytical data (¹H NMR, ¹³C NMR, IR, MS) to confirm the identity and purity of their starting material and products.

Conclusion

This compound is a high-value building block for the synthesis of pharmaceutically relevant compounds. Its straightforward functionalization via oxidation, etherification, and esterification of the primary alcohol, coupled with the inherent biological relevance of the oxazole core, makes it an attractive starting material for drug discovery programs. The protocols and insights provided in this guide are intended to facilitate the effective use of this versatile reagent in the development of novel therapeutics.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. parchem.com [parchem.com]

- 6. This compound - CAS:1065073-48-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. scispace.com [scispace.com]

- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

Application Note: Synthesis of 5-(Benzyloxymethyl)-2-methyloxazole via Etherification of (2-Methyloxazol-5-yl)methanol with Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. The functionalization of the oxazole core is a critical aspect of drug discovery and development, enabling the modulation of physicochemical properties and biological activity. This application note provides a detailed guide to the synthesis of 5-(benzyloxymethyl)-2-methyloxazole through the etherification of (2-methyloxazol-5-yl)methanol with benzyl alcohols. This transformation is a key step in the elaboration of more complex oxazole-containing molecules. We will explore two primary synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction, providing detailed protocols and discussing the rationale behind the choice of reagents and conditions.

Chemical Principles and Mechanistic Overview

The formation of an ether bond between this compound and a benzyl alcohol derivative can be achieved through several established synthetic methodologies. The choice of method often depends on the specific substrates, desired reaction conditions (e.g., temperature, pH), and the presence of other functional groups.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of this application, this compound is first deprotonated with a suitable base to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from a benzyl halide (e.g., benzyl bromide or chloride) to form the desired ether.[3][4]

Mechanism:

-

Deprotonation: The hydroxyl group of this compound is deprotonated by a base, such as sodium hydride (NaH), to form a sodium alkoxide.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide in a concerted SN2 fashion.[2]

-

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the ether product, 5-(benzyloxymethyl)-2-methyloxazole.

For this reaction to be efficient, the alkyl halide should ideally be primary to favor the SN2 pathway and minimize competing elimination reactions.[1] Benzyl halides are excellent substrates for this reaction.

Mitsunobu Reaction